molecular formula C11H16N2O B1370430 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol

2-[(3-Aminopyrrolidin-1-yl)methyl]phenol

Cat. No.: B1370430
M. Wt: 192.26 g/mol
InChI Key: RWIMLWWHVIJHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Aminopyrrolidin-1-yl)methyl]phenol ( 1044774-05-1) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol . Its structure features a phenol group linked via a methylene bridge to a 3-aminopyrrolidine ring, creating a multifunctional scaffold that is valuable for further chemical derivatization . The primary research application of this compound is as a key building block or intermediate in the synthesis of more complex molecules. Specifically, derivatives based on the 3-aminopyrrolidine core have been investigated as modulators of chemokine receptors, such as CCR2 and CCR5 . These receptors are critical targets in the research of inflammatory diseases, autoimmune disorders (like rheumatoid arthritis and lupus erythematosus), atherosclerosis, and organ transplant rejection . The presence of both amino and phenolic functional groups makes this compound a versatile precursor for generating libraries of amides, sulfonamides, and ureas for biological activity screening . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, utilizing standard laboratory safety protocols.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[(3-aminopyrrolidin-1-yl)methyl]phenol

InChI

InChI=1S/C11H16N2O/c12-10-5-6-13(8-10)7-9-3-1-2-4-11(9)14/h1-4,10,14H,5-8,12H2

InChI Key

RWIMLWWHVIJHRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-[(3-Aminopyrrolidin-1-yl)methyl]phenol serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This capability makes it valuable in the development of new chemical entities and materials.

Synthesis Pathways
The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
  • Attachment of the Phenolic Group : This is accomplished via nucleophilic substitution reactions where the pyrrolidine ring is modified to introduce the phenolic moiety.

Biological Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity, with minimal inhibitory concentration (MIC) values indicating its potential as an alternative therapeutic agent in combating antibiotic resistance .

Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, including A549 lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapies .

Medicinal Chemistry

Therapeutic Agent Development
Due to its unique chemical structure, this compound is being studied for potential therapeutic applications. Its ability to interact with specific molecular targets allows it to modulate biological pathways, suggesting possible uses in treating various diseases .

Case Studies

  • Antimicrobial Complexes : Novel Ni(II) and Zn(II) complexes derived from this compound showed superior antimicrobial activity compared to traditional antibiotics. These complexes were effective against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound could significantly reduce the viability of cancer cells. The studies employed MTT assays to evaluate cell proliferation and cytotoxic effects, confirming its potential as an anticancer agent .

Industrial Applications

Material Science
In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its functional groups enable modifications that can enhance material properties or create novel compounds with desired characteristics .

Comparison with Similar Compounds

Structural Analogues with 3-Aminopyrrolidine Moieties

  • Example Compound: 7-[(3S)-3-Aminopyrrolidin-1-yl]-2-(3-fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (from ) Key Differences:
  • The pyrido-pyrimidinone core replaces the phenol group, increasing aromaticity and planarity.
  • Fluoro and methoxy substituents on the phenyl ring enhance lipophilicity (higher logP) compared to the phenol group in the target compound. Functional Impact:
  • The fluoro group improves metabolic stability, while the methoxy group may reduce solubility compared to the hydroxyl group in the target compound .

Phenolic Derivatives with Varied Substituents

  • Example Compound: 2-(2-Hydroxyethyl)phenol (from ) Key Differences:
  • A hydroxyethyl group replaces the 3-aminopyrrolidinylmethyl substituent.
  • Functional Impact:
  • Higher hydrophilicity due to two hydroxyl groups but weaker membrane permeability compared to the target compound .

Pyridine-Based Analogues

  • Example Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (from ) Key Differences:
  • Chloro and substituted phenyl groups increase steric bulk and electron-withdrawing effects.
  • Absence of a pyrrolidine ring reduces conformational flexibility.
    • Functional Impact :
  • Chloro substituents may enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Properties

Property 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol 7-[(3S)-3-Aminopyrrolidin-1-yl]-2-(3-fluoro-4-methoxyphenyl)-pyrido-pyrimidinone 2-(2-Hydroxyethyl)phenol 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine
Molecular Weight (g/mol) ~222 ~428 ~138 ~350
logP (Predicted) 1.2 2.8 0.5 3.1
Hydrogen Bond Donors 2 (OH, NH2) 2 (NH2) 2 (OH) 1 (NH2)
Hydrogen Bond Acceptors 3 (O, N) 6 (N, O) 2 (O) 4 (N, Cl)
Solubility (aq. buffer) Moderate Low High Low

Key Observations:

Solubility: The target compound’s phenol and amine groups balance hydrophilicity, whereas chloro/methoxy substituents in analogues reduce aqueous solubility .

Lipophilicity: Pyrido-pyrimidinone derivatives (logP ~2.8) are more lipophilic than the target, favoring membrane penetration but risking off-target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Aminopyrrolidin-1-yl)methyl]phenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Optimize pH (7–9), temperature (60–80°C), and solvent polarity (e.g., methanol/water mixtures) to enhance yield. Monitor intermediates using TLC or HPLC. For analogs, substituent effects on the pyrrolidine ring may require adjusting stoichiometry or catalysts (e.g., NaBH₃CN for reductive amination) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm amine and phenol proton environments. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while pyrrolidine protons appear at δ 2.5–3.5 ppm.
  • X-ray crystallography : Employ SHELXL for structure refinement. For example, a Zn(II) complex with a similar phenol derivative showed distorted octahedral geometry resolved via SHELX (R-factor < 0.05) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

Q. How should researchers handle this compound safely in laboratory settings?

  • Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in a dry, inert atmosphere (argon) to prevent oxidation. Refer to safety data sheets (SDS) for spill management and disposal protocols. Note: MedChemExpress reports LD₅₀ > 500 mg/kg in rodents, but acute toxicity requires case-specific evaluation .

Advanced Research Questions

Q. How do hydrogen bonding and intermolecular interactions influence the crystal packing of this compound?

  • Analysis : Graph-set analysis (e.g., Etter’s rules) reveals chains (C(12)) and rings (R₄²(8)) formed via O–H⋯N/O–H⋯O bonds. In a Zn(II) complex, phenol oxygen and amine groups act as donors/acceptors, creating 2D polymeric networks. Use Mercury software to visualize interactions and quantify bond distances (e.g., O⋯N ≈ 2.8–3.0 Å) .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G**) to map HOMO-LUMO gaps, electrostatic potentials, and nonlinear optical (NLO) properties. For analogs, time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra (λmax ≈ 300–350 nm) and charge-transfer transitions .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity or coordination chemistry?

  • Case Study : Adding electron-withdrawing groups (e.g., -CF₃) to the pyrrolidine ring enhances metal-binding affinity. In Zn(II) complexes, such substitutions alter ligand field strength, shifting UV-Vis absorption bands by ~20 nm. For biological studies, modify the phenol moiety to improve membrane permeability (logP optimization) .

Q. How can researchers resolve contradictions in reported crystallographic data or synthetic yields?

  • Troubleshooting :

  • Crystallography : Cross-validate SHELXL refinements with PLATON to check for missed symmetry or twinning. For disordered solvent molecules, use SQUEEZE .
  • Synthesis : If yields vary (>20% discrepancy), re-examine reaction purity (HPLC) or catalytic conditions (e.g., Pd/C vs. Raney Ni for hydrogenation). Contradictions may arise from trace moisture or oxygen sensitivity .

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